Propyl stearate

Description

Contextualization within Fatty Acid Ester Chemistry

Fatty acid esters (FAEs) are a class of organic compounds formed by the esterification of a fatty acid with an alcohol. They are ubiquitous in nature and play crucial roles in biological systems and various industrial applications. Propyl stearate (B1226849), specifically, is derived from the esterification reaction between stearic acid (an 18-carbon saturated fatty acid, also known as octadecanoic acid) and n-propanol ontosight.ainih.govnih.gov. This structural arrangement confers upon it properties characteristic of long-chain fatty acid esters, including a significant degree of hydrophobicity and a waxy or semi-solid consistency at room temperature ymdb.ca.

Chemically, propyl stearate is characterized by the molecular formula C₂₁H₄₂O₂ and a molecular weight of approximately 326.6 g/mol nih.govnih.gov. It falls under the classification of lipids and fatty acyls, specifically within the sub-class of fatty acid esters nih.govnih.gov. The ester linkage (-COO-) connects the long hydrocarbon chain of stearic acid to the propyl group (-CH₂CH₂CH₃) nih.govnih.gov.

Significance and Research Trajectories of this compound

The significance of this compound in academic research stems from its diverse applications and its utility as a model compound for studying esterification processes and the properties of fatty acid derivatives. Its key attributes, such as a high melting point, emollient qualities, moisturizing capabilities, and notable oxidative stability, make it a subject of interest in material science and formulation studies ontosight.ai.

Research trajectories involving this compound include:

Synthesis and Catalysis: Studies focus on optimizing the synthesis of this compound from stearic acid and propanol (B110389). Various catalytic systems, including heteropolyacids like phosphotungstic acid (PTA) and sulfonated carbon-based catalysts, have been investigated to achieve high yields and efficient reaction conditions aip.orgacs.org. For instance, yields of up to 98% have been reported using PTA catalysis at 110 °C aip.org.

Spectroscopic Analysis: this compound serves as a reference compound in spectroscopic studies, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Its well-defined spectral signatures are used for calibration and comparison in the analysis of more complex mixtures or functionalized materials aip.orgaocs.orgd-nb.infoacs.org.

Metabolite Identification: this compound has been identified as a metabolite in various biological contexts, including Saccharomyces cerevisiae (yeast) nih.govnih.gov. This role highlights its presence in biochemical pathways and its potential relevance in metabolomic studies.

Drug Delivery Systems: In pharmaceutical research, certain ester derivatives, including those structurally related to this compound, have been explored for their potential to enhance the bioavailability of poorly soluble drugs by forming stable lipid nanoparticles . While this specific research trajectory is mentioned in relation to a related compound, it illustrates the broader interest in fatty acid esters for advanced delivery systems.

Physical and Chemical Properties: Research also investigates the fundamental physical and chemical properties of this compound, such as its predicted lipophilicity (LogP values around 8-9) and low water solubility, which are crucial for understanding its behavior in different media ymdb.ca.

Historical Development of this compound Studies

The study of fatty acid esters, in general, has a long history, driven by their importance in food, cosmetics, and industrial applications. Early investigations into the spectral properties of saturated fatty acids and their esters, including this compound, can be traced back to the mid-20th century, with publications detailing their infrared absorption spectra acs.org. The advent and refinement of NMR spectroscopy in the latter half of the 20th century further enabled detailed structural elucidation and characterization of these compounds, with this compound being used as a standard for such analyses aocs.orgd-nb.info.

More recent research has focused on developing greener and more efficient synthesis methods, exploring novel catalysts for esterification, and understanding the impact of structural variations in fatty acid esters on their physical properties and performance in various applications aip.orgacs.orgmdpi.comresearchgate.net. The identification of this compound as a metabolite also points to its inclusion in broader biochemical and biological research over time.

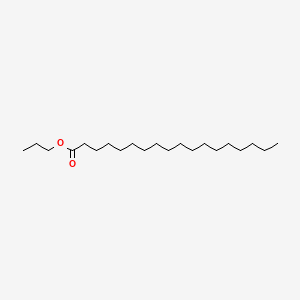

Structure

2D Structure

Propriétés

IUPAC Name |

propyl octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H42O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(22)23-20-4-2/h3-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTAXGNQLYFDKEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50189874 | |

| Record name | Propyl stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50189874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3634-92-2 | |

| Record name | Propyl stearate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3634-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propyl stearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003634922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propyl stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50189874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propyl stearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.778 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYL STEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D22XWE3V3P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Propyl Stearate

Chemical Esterification Routes

The primary chemical route for synthesizing propyl stearate (B1226849) is through the esterification of stearic acid with propanol (B110389). This reaction is an equilibrium process, and its efficiency is heavily influenced by the type of catalysis and the specific reaction conditions employed. researchgate.netacs.org

Acid-Catalyzed Synthesis

Acid catalysis is fundamental to the Fischer esterification process, accelerating the reaction toward the formation of propyl stearate. masterorganicchemistry.com This can be achieved through either homogeneous or heterogeneous catalytic systems, each with distinct characteristics and applications.

In homogeneous catalysis, the catalyst exists in the same phase as the reactants. Strong mineral acids, such as sulfuric acid (H₂SO₄), are commonly used for this purpose. mdpi.comache.org.rs Research has shown that strong mineral acids like H₂SO₄ exhibit significantly faster kinetics and higher reactivity in the esterification of stearic acid compared to strong organic acids like trichloroacetic acid or picric acid. researchgate.net The use of sulfuric acid as a catalyst has been effectively demonstrated in the esterification of stearic acid with lower monohydroxylic alcohols, including 1-propanol (B7761284). ache.org.rs

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers advantages such as easier separation from the reaction mixture and reduced environmental concerns and equipment corrosion. mdpi.comresearchgate.net

Heteropolyacids (HPAs): These have proven to be highly efficient catalysts for producing alkyl stearates. One study highlighted the use of phosphotungstic acid (PTA) in a solvent-free, gram-scale reaction that afforded this compound in an excellent isolated yield of 98%. aip.org A key benefit of using PTA is its recyclability; it can be separated from the product and reused for multiple consecutive runs. aip.org Other research has explored Keggin-type heteropolyacids, such as phosphomolybdic acid and silicotungstic acid, immobilized on supports like Ni-MOF, which also demonstrate strong acidity and good catalytic performance in fatty acid esterification. rsc.org

Clay Catalysts: Acidic montmorillonite-based clays (B1170129) (KSF, KSF/0, KP10, and K10) have been successfully used as catalysts for the esterification of stearic acid with short-chain alcohols, including propanol. mdpi.com Among these, the KSF/0 catalyst was found to provide the best catalytic activity. mdpi.com

Sulfonated Carbon-Based Catalysts: An environmentally benign catalyst derived from lignin (B12514952) and sulfonated with methane (B114726) sulfonic acid (MSA) has shown good performance in the esterification of stearic acid with propanol, achieving an ester yield of over 80%. acs.orgnih.gov This type of catalyst is noted for its high thermal stability. nih.gov

Optimization of Reaction Parameters

To maximize the yield and efficiency of this compound synthesis, key reaction parameters such as temperature and the molar ratio of reactants must be carefully optimized.

The reaction temperature is a critical factor influencing the rate of esterification.

| Catalyst System | Temperature Range (°C) | Key Findings | Reference |

|---|---|---|---|

| Phosphotungstic Acid (PTA) | Room Temp - 110 | Yield increased from <10% at room temperature (12h) to 98% at 110°C (4h). | aip.org |

| Sulfuric Acid (H₂SO₄) | 35 - 65 | Increasing temperature within this range enhanced the conversion of stearic acid to its ester. | ache.org.rs |

| Montmorillonite Clay (KSF/0) | 150 | High temperature facilitated the removal of water, driving the reaction equilibrium towards ester formation. | mdpi.com |

| Sulfonated Carbon-Based Catalyst | 260 | Reaction was effectively conducted at this high temperature under near-critical alcohol conditions. | acs.orgnih.gov |

As esterification is a reversible reaction, the molar ratio of the reactants (stearic acid to propanol) is a crucial parameter to control for shifting the chemical equilibrium towards the product. researchgate.netacs.org Utilizing an excess of the alcohol is a common strategy to increase the ester yield. mdpi.com

| Catalyst System | Reactant Molar Ratio (Acid:Alcohol) | Key Findings | Reference |

|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | 1:5 to 1:15 | Increasing the alcohol ratio significantly increased the initial reaction speed and yield. | ache.org.rsresearchgate.net |

| Phosphotungstic Acid (PTA) | Slight excess of alcohol | A slight excess of 1-propanol was sufficient to achieve a high yield (98%). | aip.org |

| Sulfonated Carbon-Based Catalyst | 1:3 to 1:12 | An increase in the methanol-to-stearic acid ratio led to a higher ester yield. A 1:9 ratio was used for tests with propanol. | acs.orgnih.gov |

Biocatalytic Synthesis using Lipases

The use of lipases (triacylglycerol acylhydrolase, E.C. 3.1.1.3) as biocatalysts for producing esters like this compound offers a green and highly specific alternative to conventional chemical synthesis. researchgate.netnih.gov These enzymes can catalyze not only the hydrolysis of triglycerides in aqueous environments but also synthesis reactions such as esterification in non-aqueous media. jmbfs.orgnih.gov This dual capability makes them highly valuable for industrial applications. researchgate.net

Enzyme Sources and Characterization (e.g., Mucor javanicus, Candida antarctica, Rhizomucor miehei Lipases)

Lipases are produced by a wide range of microorganisms, and their specific properties vary depending on the source. researchgate.net The choice of lipase (B570770) is critical as it determines the reaction's efficiency and specificity.

Mucor javanicus (now known as Mucor circinelloides) Lipase : This fungal lipase has been successfully used for esterification. researchgate.netfao.org It is produced by controlled aerobic fermentation and is secreted into the fermentation broth, from which it is later separated and purified. fao.org The purified enzyme has a molecular weight of approximately 21 kDa and exhibits positional specificity, preferentially hydrolyzing ester bonds at the 1 and 3 positions of triacylglycerols. nih.gov It has been effectively immobilized on various supports, including silica (B1680970) aerogels and SBA-15 mesoporous silica, for use in catalysis. researchgate.netnih.gov

Candida antarctica Lipase B (CALB) : CALB is one of the most widely used biocatalysts in industrial applications due to its high selectivity and stability. researchgate.net While often considered an atypical lipase, it demonstrates significant interfacial activation, where its catalytic rate is enhanced when adsorbed onto a hydrophobic surface. nih.gov This activation is attributed to a conformational change that creates a more open active site, which is particularly important for accommodating large, bulky substrates. nih.gov CALB has been successfully used for the synthesis of various polyesters, such as poly(butylene succinate), demonstrating its effectiveness with shorter-chain building blocks as well. nih.gov It is commonly available in an immobilized form, famously as Novozym 435. researchgate.net

Rhizomucor miehei Lipase (RML) : This lipase belongs to the class 3 lipases and contains a classic Ser-His-Asp catalytic triad. nih.gov Its structure includes a "lid"—a short α-helix that moves to convert the enzyme from a closed, inactive form to an open, active conformation, allowing substrate access to the active site. nih.gov The enzyme is synthesized as a precursor with a propeptide, which plays a crucial role in its proper folding, maturation, and in preventing premature activity. nih.govnih.gov RML has been used in the synthesis of structured lipids, and its activity can be influenced by factors like water activity and temperature. lu.senih.gov

Table 2: Characterization of Selected Lipases for Biocatalysis

| Feature | Mucor javanicus Lipase | Candida antarctica Lipase B (CALB) | Rhizomucor miehei Lipase (RML) |

| Source | Fungus (Mucor circinelloides) fao.org | Fungus (Candida antarctica) nih.gov | Fungus (Rhizomucor miehei) nih.gov |

| Molecular Weight | ~21 kDa nih.gov | ~33 kDa | ~30 kDa uniprot.org |

| Specificity | 1,3-position specific nih.gov | High selectivity for secondary alcohols researchgate.net | 1,3-position specific |

| Key Feature | Aggregates at low ionic strength nih.gov | Lacks significant interfacial activation for small substrates but shows it for bulky ones nih.gov | Contains a mobile "lid" for active site access nih.gov |

Immobilization Techniques for Enhanced Catalysis

To improve the stability, reusability, and cost-effectiveness of lipases for industrial processes, they are often immobilized onto solid supports. mdpi.comresearchgate.net Immobilization physically confines the enzyme, allowing for its repeated use in continuous processes and easier separation from the product mixture. mdpi.commbl.or.kr

Common immobilization methods include:

Adsorption : This technique relies on weak physical forces, such as van der Waals or hydrophobic interactions, to attach the enzyme to the surface of a carrier. mdpi.commbl.or.kr It is a simple, low-cost method that typically causes minimal changes to the enzyme's conformation. mdpi.com Hydrophobic supports like porous glass, silica, and various polymers are often used. mdpi.com The adsorption of lipase onto a hydrophobic support can also induce interfacial activation, locking the enzyme in its open, active form. researchgate.netmdpi.com

Entrapment/Encapsulation : This method involves trapping the enzyme within the porous matrix of a support material, such as a polymer gel (e.g., silica aerogel) or fiber. researchgate.netmbl.or.kr The support's pore size must be large enough to allow substrate and product diffusion but small enough to retain the enzyme. nih.gov

Covalent Binding : This involves the formation of strong, stable covalent bonds between the enzyme and the support material. mdpi.commbl.or.kr While this method provides very strong attachment and reduces enzyme leakage, it can sometimes lead to a loss of activity if the binding occurs at or near the active site. mdpi.com

Immobilization has been shown to significantly enhance the thermal and pH stability of lipases. mdpi.commbl.or.kr For example, an immobilized lipase from Proteus vulgaris showed increased stability at higher temperatures and across a wider pH range compared to its free counterpart. mbl.or.kr

Substrate Specificity and Alkyl Chain Length Influence

The enzymatic synthesis of esters like this compound is highly influenced by the enzyme's specificity towards its substrates—the fatty acid and the alcohol. Lipases, the most commonly used enzymes for this reaction, exhibit varying degrees of selectivity based on the chain length and structure of the alcohol. nih.govrsc.orgnih.gov

Research into the esterification of stearic acid with different alcohols reveals a distinct trend related to the alcohol's alkyl chain length. For linear primary alcohols, an increase in the carbon chain length generally leads to a higher reaction yield. uni-pannon.hu For instance, studies comparing short-chain alcohols have shown that the conversion rate increases from ethanol (B145695) (C2) to propanol (C3) and butanol (C4). researchgate.netresearchgate.net One study found the descending order of reactivity for alcohols in stearic acid esterification to be 1-butanol (B46404) > 1-propanol > ethanol. ache.org.rs This suggests that lipases, such as the widely used Novozym 435, may have a preference for longer-chain alcohols over very short ones in this specific reaction. uni-pannon.hu However, this trend is not without limits, and enzyme inhibition can be observed with certain alcohols, particularly short-chain ones like methanol (B129727) and ethanol, which can decrease the conversion rate. mdpi.com

Conversely, the structure of the alcohol also plays a critical role. Steric hindrance in secondary alcohols, for example, can lead to lower esterification yields compared to their primary alcohol counterparts. mdpi.com A study comparing 1-butanol and 2-butanol (B46777) found a significantly higher conversion for the primary alcohol, attributing the difference to this steric effect. mdpi.com

The specificity of lipases is not limited to the alcohol; it also extends to the fatty acid. While oleic acid (C18:1) and stearic acid (C18:0) are both predominant fatty acids, the enzyme's preference between them can be a key factor in applications requiring specific triglyceride structures. nih.gov However, some studies on the esterification of various saturated fatty acids have shown no significant effect of the fatty acid chain length on the reaction speed and yield. ache.org.rsresearchgate.net

Table 1: Influence of Alcohol Chain Length on Stearic Acid Esterification Yield

| Alcohol | Alcohol Type | Relative Reactivity/Yield | Reference |

|---|---|---|---|

| Ethanol | Primary, C2 | Lower than Propanol and Butanol | ache.org.rsresearchgate.net |

| 1-Propanol | Primary, C3 | Higher than Ethanol, Lower than 1-Butanol | ache.org.rsresearchgate.net |

| 1-Butanol | Primary, C4 | Highest among C2-C4 primary alcohols | ache.org.rsresearchgate.net |

| 2-Butanol | Secondary, C4 | Lower yield than 1-Butanol due to steric effects | mdpi.com |

Enzyme Reusability and Operational Stability

A critical factor for the economic viability of enzymatic synthesis on an industrial scale is the reusability and stability of the enzyme. mdpi.com Immobilization of lipases on solid supports is a common strategy to enhance their stability and allow for easy separation from the reaction mixture, enabling multiple reuse cycles. researchgate.net

The operational stability of immobilized lipases in ester synthesis can be quite high, though it is influenced by reaction conditions. For example, some immobilized lipases have been shown to retain over 70% of their conversion capability after five cycles of use. researchgate.net Other studies have demonstrated that an immobilized enzyme can be reused for more than 14 cycles while retaining 50% of its initial activity under optimal conditions. researchgate.net Another report noted that an immobilized lipase retained 80% of its activity after incubation at temperatures up to 60°C for 2 hours. researchgate.net

However, stability can be a challenge. Repeated use in organic synthesis reactions can lead to a decrease in activity with each cycle. nih.gov Factors such as high temperature, the accumulation of water produced during the reaction, and potential inhibition by substrates or products can lead to enzyme deactivation. rsc.orgnih.gov The choice of immobilization support is also crucial, as some supports may dissolve in certain media, compromising the enzyme's stability. rsc.org For instance, Novozym 435, a widely studied commercial lipase, can exhibit deficiencies in operational stability due to the potential dissolution of its acrylic resin support in certain media. rsc.org

Table 2: Reported Operational Stability of Immobilized Lipases in Ester Synthesis

| Enzyme/System | Reusability/Stability Finding | Reference |

|---|---|---|

| Immobilized Lipase | Maintained >70% conversion for 5 cycles. | researchgate.net |

| Immobilized Lipase | Retained 50% of activity after more than 14 cycles. | researchgate.net |

| Immobilized Lipase | Retained 80% of activity after 2 hours at 30-60°C. | researchgate.net |

| Commercial Adsorbed CALB (Novozym™ 435) | Loss of 50% activity within nine cycles considered "excellent stability". | nih.gov |

| Immobilized enzyme for chiral amine/alcohol production | Can be reused for at least 11 recycles. | researchgate.net |

Sustainable Synthesis Approaches

The drive towards green chemistry has spurred the development of more sustainable methods for producing this compound, focusing on reducing waste, eliminating toxic solvents, and utilizing renewable resources.

Solvent-Free Reaction Systems

A significant advancement in the sustainable synthesis of esters is the development of solvent-free reaction systems (SFS). researchgate.net Traditional synthesis often uses organic solvents like benzene, which pose environmental and safety hazards. mdpi.com In a solvent-free approach, the liquid substrates themselves act as the reaction medium. researchgate.net

The enzymatic esterification of stearic acid with propanol can be effectively carried out under solvent-free conditions. researchgate.netresearchgate.net This method is considered a green technology as it eliminates the need for harmful organic solvents. mdpi.comresearchgate.net Research has demonstrated high conversion yields for various esters in solvent-free systems, with one study achieving a 90% yield for propyl gallate synthesis using an immobilized lipase. researchgate.net Optimizing process parameters such as temperature, enzyme loading, and the molar ratio of reactants is crucial to achieving high conversion rates in these systems. rsc.orgresearchgate.net While SFS avoids solvent-related issues, challenges such as high viscosity of reagents and potential enzyme inhibition by high substrate concentrations may arise, which can impact reaction kinetics and operational stability. rsc.org

Supercritical Fluid-Assisted Esterification

Supercritical fluid technology, particularly using supercritical carbon dioxide (scCO₂), offers a promising and environmentally benign alternative to conventional organic solvents for enzymatic esterification. tandfonline.commdpi.comrsc.org Supercritical CO₂ is non-toxic, non-flammable, inexpensive, and has a mild critical temperature (31.3°C), which helps preserve the stability of heat-sensitive enzymes. tandfonline.comnih.gov

In the synthesis of this compound, scCO₂ acts as the reaction medium, dissolving the substrates (stearic acid and propanol) and facilitating their contact with the enzyme. tandfonline.com The low viscosity and high diffusivity of scCO₂ can lead to enhanced mass transfer and potentially higher reaction rates compared to reactions in organic solvents like n-hexane. tandfonline.com Furthermore, the solubility of substances in scCO₂ can be controlled by adjusting temperature and pressure, which simplifies the separation of the product from the reaction mixture. tandfonline.comnih.gov Studies have shown that lipase enzymes are stable and can effectively catalyze esterification reactions in scCO₂. nih.govnih.gov The water content in the system is a critical parameter, as it significantly influences the enzyme's activity in the supercritical medium. tandfonline.comnih.gov Research has demonstrated that using scCO₂ can result in significantly higher esterification yields compared to solvent-free or hexane-based systems under atmospheric pressure. mdpi.com

Utilization of Renewable Feedstocks

A truly sustainable synthesis of this compound involves the use of renewable raw materials for both of its components: stearic acid and propanol.

Renewable Stearic Acid: Stearic acid is a saturated fatty acid that is abundant in nature and can be readily obtained from renewable biological sources. stearic-acid.net Major vegetable sources include cocoa butter (which contains 30-35% stearic acid), palm oil (4-5%), and shea butter. stearic-acid.net Animal fats, such as tallow (B1178427) from cows and sheep, are also rich sources, containing approximately 25% stearic acid. stearic-acid.net These fats and oils can be processed through hydrolysis to separate the triglycerides into fatty acids, which are then purified to yield stearic acid. stearic-acid.netresearchgate.net

Renewable Propanol: Propanol, traditionally produced from fossil fuels, can now be synthesized from renewable feedstocks. mdpi.comcicenergigune.com A promising route is the catalytic conversion of glycerol (B35011), which is generated in large quantities as a by-product of biodiesel production. monash.educhemistryviews.org Through processes like vapor-phase hydrogenolysis over bifunctional catalysts, bio-glycerol can be selectively converted into 1-propanol and 2-propanol. mdpi.commonash.edu This approach not only provides a renewable source for the alcohol component but also adds value to a surplus chemical from the biofuel industry. chemistryviews.org Other innovative methods include the electrosynthesis of n-propanol powered by renewable energy. researchgate.net

By combining stearic acid derived from vegetable oils or animal fats with bio-propanol from glycerol valorization, a completely bio-based and renewable this compound can be produced.

Scale-Up Considerations for Industrial Production

Transitioning the synthesis of this compound from the laboratory to industrial-scale production presents several challenges that must be addressed to ensure an efficient and economically viable process. adebiotech.orgradicalz.eu

Key considerations for scale-up include:

Enzyme Cost and Stability: The high cost of lipases is a major barrier to the industrialization of enzymatic processes. mdpi.com Therefore, maximizing enzyme reusability and operational stability is paramount. This involves selecting robust immobilization techniques and optimizing reaction conditions (temperature, pH) to prolong the enzyme's life. researchgate.netradicalz.eu Industrial conditions are often harsher than in the lab, which can lead to faster enzyme deactivation. radicalz.eu

Process Intensification: Achieving high productivity requires process intensification, which can lead to challenges such as oxygen limitation in aerobic fermentations (if producing the enzyme on-site) and insufficient cooling capacity for high-density reactions. adebiotech.org For the esterification reaction itself, mass transfer limitations can arise, especially in viscous solvent-free systems, requiring robust bioreactor design with efficient mixing to ensure good contact between substrates and the immobilized enzyme. rsc.orgmdpi.com

Downstream Processing: The separation and purification of the final product, this compound, from the reaction mixture (which includes unreacted substrates, water, and the enzyme) is a critical step. researchgate.net While methods like supercritical fluid extraction offer simplified separation, conventional processes require energy-intensive steps. tandfonline.com Efficient removal of by-products like water is also necessary, as its presence can shift the reaction equilibrium towards hydrolysis, reducing the final ester yield. rsc.orgmdpi.com

Reactor Design: The choice of reactor is crucial for industrial-scale enzymatic biodiesel and ester production. Packed-bed reactors are often considered for continuous operations with immobilized enzymes. nih.gov The design must minimize mechanical stress on the immobilized enzyme to prevent physical damage and loss of activity, while also managing the negative effects of by-products like glycerol (in transesterification) or water. mdpi.com

Overcoming these hurdles through robust enzyme engineering, process optimization, and efficient reactor design is essential for the successful industrial manufacturing of this compound. mdpi.comradicalz.eu

Advanced Characterization and Analytical Methodologies

Spectroscopic Techniques

Spectroscopic techniques are indispensable for identifying the chemical structure and assessing the purity of propyl stearate (B1226849) by analyzing its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the molecular structure and purity of organic compounds, including propyl stearate. Both proton NMR (¹H-NMR) and carbon-13 NMR (¹³C-NMR) provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively.

Structural Elucidation: ¹H-NMR spectroscopy allows for the identification of different types of protons within the this compound molecule based on their chemical shifts and splitting patterns. For this compound, the methylene (B1212753) protons directly attached to the ester oxygen (the -O-CH₂-CH₂-CH₃ group) typically appear as a triplet around 4.08 ppm. The methyl group (-CH₃) of the propyl ester, being further from the electronegative oxygen, resonates at a higher field, often appearing close to the signal of the terminal methyl group of the long stearate chain aocs.org. The extensive methylene (-CH₂-) groups of the stearate chain contribute a significant, complex signal, often integrated to represent approximately 28 protons in the main chain, excluding the terminal methyl and the propyl group's methylene and methyl protons aocs.org. General ¹H NMR analysis of fatty acid esters can also quantify unsaturated fatty acids based on the integration of olefinic and allylic protons mdpi.comaocs.orgnih.gov.

¹³C-NMR spectroscopy complements ¹H-NMR by providing information about the carbon backbone. Typical ¹³C NMR spectra of lipids and fatty esters exhibit characteristic regions: carbonyl carbons (C=O) of the ester group resonate in the range of 172-178 ppm, while aliphatic carbons (-CH₂-, -CH₃) are found between 10-35 ppm researchgate.net. The carbon atom adjacent to the ester oxygen in the propyl group would also show a distinct shift docbrown.info. NMR is recognized as an efficient technique for fatty acid characterization, enabling the derivation of fatty acid profiles and the assessment of purity mdpi.com.

Purity Assessment: NMR spectroscopy is highly effective for purity assessment. By comparing the integrated signal intensities of the propyl group protons to those of the stearate chain protons, deviations from the expected stoichiometric ratios can indicate the presence of impurities, such as unreacted stearic acid or propanol (B110389) mdpi.comresearchgate.net. The ability of NMR to resolve signals from different chemical environments makes it adept at detecting and quantifying minor contaminants, thereby providing a robust measure of sample purity and authenticity mdpi.com.

Table 3.1.1: Representative NMR Spectral Data for this compound

| Proton Type / Carbon Environment | Chemical Shift (ppm) | Multiplicity / Region | Reference |

| Methylene (-O-CH₂-CH₂-CH₃) | ~4.08 | Triplet | aocs.org |

| Propyl Methyl (-CH₂-CH₂-CH₃) | Upfield (near terminal methyl) | Singlet/Multiplet | aocs.org |

| Stearate Chain Methylene (-CH₂-) | ~1.2-1.6 | Multiplet | aocs.org |

| Stearate Chain Methyl (-CH₃) | ~0.87 | Triplet | aocs.org |

| Carbonyl Carbon (C=O) | 172-178 | Region | researchgate.net |

| Aliphatic Carbons (-CH₂-, -CH₃) | 10-35 | Region | researchgate.net |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis and Reaction Monitoring

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the characteristic functional groups present in this compound and for monitoring chemical reactions.

Functional Group Analysis: The FT-IR spectrum of this compound is dominated by the strong absorption of the ester carbonyl (C=O) group, typically observed as a sharp peak between 1735-1750 cm⁻¹ researchgate.netresearchgate.netresearchgate.netpjoes.comspecac.comlibretexts.org. The ester linkage is further confirmed by characteristic C-O stretching vibrations, which appear as bands in the 1000-1300 cm⁻¹ region researchgate.netspecac.comlibretexts.orgresearchgate.net. The long alkyl chain of the stearate moiety is readily identified by strong C-H stretching vibrations in the 2850-2960 cm⁻¹ range, corresponding to methylene (-CH₂) and methyl (-CH₃) groups researchgate.netspecac.comlibretexts.orgredalyc.orgresearchgate.net. Specific studies on this compound have confirmed the presence of the carbonyl peak at approximately 1740 cm⁻¹ researchgate.net.

Reaction Monitoring: FT-IR spectroscopy is highly effective for monitoring the progress of esterification reactions, such as the synthesis of this compound. By tracking the intensity changes of key functional group absorptions, the conversion of reactants into products can be followed in real-time or at intervals researchgate.netacs.orgmdpi.com. For example, the esterification process can be monitored by observing the appearance of the ester carbonyl peak (around 1740-1720 cm⁻¹) or the disappearance of the carboxylic acid O-H stretch if stearic acid is a reactant mdpi.com. Quantitative analysis of reaction conversion can be achieved by correlating peak intensities or areas with reaction progress using established calibration models researchgate.netmdpi.com.

Table 3.1.2: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Characteristic Wavenumber (cm⁻¹) | Assignment | Reference |

| Ester C=O | 1735-1750 | Carbonyl stretch | researchgate.netresearchgate.netresearchgate.netpjoes.comspecac.comlibretexts.org |

| Ester C-O | 1000-1300 | C-O stretch | researchgate.netspecac.comlibretexts.orgresearchgate.net |

| Alkyl C-H | 2850-2960 | CH₂/CH₃ stretch | researchgate.netspecac.comlibretexts.orgredalyc.orgresearchgate.net |

Chromatographic Separation and Analysis

Chromatographic techniques are vital for separating, identifying, and quantifying this compound and its related components, especially in complex mixtures or during process monitoring.

Gas Chromatography (GC)

Gas Chromatography (GC), often coupled with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS), is a primary analytical method for volatile and semi-volatile compounds like fatty esters bohrium.comscielo.br. GC separates components based on their boiling points and differential partitioning between a stationary phase within a column and a mobile gas phase.

Analysis: For the analysis of fatty esters, capillary columns with polar stationary phases, such as those based on polyethylene (B3416737) glycol, are commonly used to achieve effective separation of saturated and unsaturated fatty acid methyl esters restek.com. While specific retention times for this compound can vary with GC conditions, its identity can be confirmed using Kovats Retention Index values. For this compound, reported Kovats Retention Indices on standard non-polar columns are approximately 2273, with semi-standard non-polar values around 2296 and 2294 nih.gov. GC-MS is particularly powerful for identifying individual compounds within mixtures by providing mass spectral data, which aids in process control during synthesis or in detailed sample analysis bohrium.com. GC is also a standard method for determining the fatty acid profile of oils and their derivatives aocs.org.

Purity: GC methods are frequently employed for assessing the purity of related compounds, such as stearic acid google.com. This capability extends to this compound, where GC can quantify unreacted precursors (e.g., stearic acid, propanol) or any synthesis byproducts, thereby determining the sample's purity bohrium.com.

Table 3.2.1: GC Retention Data for this compound

| Compound/Parameter | Value | Column Type (General) | Reference |

| This compound | Kovats Retention Index: 2273 (Standard non-polar) | Non-polar | nih.gov |

| This compound | Kovats Retention Index: 2296, 2294 (Semi-standard non-polar) | Semi-standard non-polar | nih.gov |

High-Performance Liquid Chromatography (HPLC) for Degradation Monitoring

High-Performance Liquid Chromatography (HPLC) is a versatile technique essential for analyzing fatty acid esters, especially for monitoring stability and degradation pathways, given its suitability for heat-sensitive compounds mdpi.combohrium.comlabxchange.org. HPLC methods, commonly utilizing reversed-phase C18 columns, are employed to separate and quantify fatty acids and their derivatives jafs.com.plgerli.comnih.govedpsciences.orgaocs.org.

Degradation Monitoring: To enhance detectability, fatty acids and their esters are often derivatized with UV-absorbing agents, such as phenacyl bromide, allowing for sensitive detection at specific wavelengths (e.g., 242 nm) jafs.com.plgerli.com. HPLC offers a significant advantage over GC as the separated analytes are not destroyed during detection, permitting further characterization edpsciences.org. The development and validation of stability-indicating HPLC methods are critical for accurately tracking degradation products and assessing the shelf-life of compounds like this compound chromatographyonline.comajol.info. While specific HPLC conditions for this compound are not extensively detailed in the provided literature, general methodologies for fatty acid esters often involve gradient elution with solvent mixtures such as acetonitrile (B52724) and water gerli.comnih.gov. HPLC is also recognized for its role in handling less usual samples and avoiding the degradation of heat-sensitive functional groups aocs.org.

Thin-Layer Chromatography (TLC) for Reaction Progress and Purification

Thin-Layer Chromatography (TLC) is a widely utilized, cost-effective, and rapid analytical technique valuable for monitoring reaction progress and purifying compounds labxchange.orgumass.edusorbtech.comamericanlaboratory.com. In the context of this compound synthesis or reactions involving it, TLC can quickly indicate the presence of starting materials, intermediates, and products by separating them based on their differential affinities for the stationary phase (typically silica (B1680970) gel) and the mobile phase (solvent system) labxchange.orgumass.edu.

Reaction Progress and Purification: By observing the disappearance of reactant spots or the appearance of new product spots, the extent of a reaction can be assessed labxchange.orgumass.edu. For purification purposes, TLC can be scaled up to preparative TLC to isolate desired compounds sorbtech.com. A common solvent system for purifying related ester compounds involves mixtures such as hexane (B92381) and ethyl acetate, where an Rf value of approximately 0.5 may be observed . Visualization of the separated spots is typically achieved using UV light or chemical staining agents labxchange.orgumass.eduamericanlaboratory.com. TLC is considered a sensitive technique, capable of analyzing microgram quantities of material umass.edu.

Table 3.2.3: TLC Parameters for this compound Analysis

| Compound Type / Parameter | Solvent System (Example) | Rf Value (Approx.) | Application | Reference |

| Related Esters | 7:3 Hexane:Ethyl Acetate | ~0.5 | Purification | |

| This compound | Various | Varies | Reaction Monitoring, Purity Check | labxchange.orgumass.edusorbtech.comamericanlaboratory.com |

Mechanistic Investigations and Reaction Kinetics

Kinetic Modeling of Esterification Reactions

The esterification of stearic acid with propanol (B110389) to form propyl stearate (B1226849) is typically investigated using kinetic models to understand the reaction rate and the influence of various parameters.

Determination of Reaction Orders

Studies on the esterification of fatty acids, including stearic acid, with various alcohols have commonly found that the reaction follows a pseudo-homogeneous first-order kinetic model. researchgate.netresearchgate.netnih.gov This suggests that the reaction rate is primarily dependent on the concentration of one reactant, often the fatty acid, under conditions where the alcohol is in excess or the catalyst concentration is constant. For instance, the esterification of stearic acid with ethanol (B145695) has been described as fitting a pseudo-first order model well. researchgate.net Similarly, research indicates that the esterification of medium-chain length fatty acids (MCLFAs) with different alcohols, including propanol, can be effectively explained by a pseudo-homogeneous first-order reaction. researchgate.net The rate and yield of esterification reactions are also influenced by the molar ratio of the acid to the alcohol; increasing this ratio generally leads to enhanced reaction rates and yields. ceon.rs

Activation Energy and Pre-Exponential Factor Determination

The temperature dependence of esterification reactions is typically analyzed using the Arrhenius equation, , where is the rate constant, is the pre-exponential factor, is the activation energy, is the ideal gas constant, and is the absolute temperature. ceon.rsache.org.rs By conducting esterification experiments at various temperatures and determining the rate constants, the activation energy and pre-exponential factor can be calculated from an Arrhenius plot (ln k vs. 1/T).

While specific activation energy () and pre-exponential factor () values for the direct esterification of stearic acid with propanol to form propyl stearate are not explicitly detailed in the provided literature snippets, studies on similar reactions offer insights. For the esterification of stearic acid with ethanol, an activation energy of 29.89 kJ/mol and a pre-exponential factor of 15.05 min⁻¹ have been reported. researchgate.net In the esterification of stearic acid with 1-butanol (B46404), an activation energy of 14.89 kJ/mol was determined. ache.org.rs Another study involving stearic acid esterification with 1-butanol and 1-hexanol (B41254) reported an activation energy of 66 kJ/mol. nih.gov These values provide a general understanding of the energy barriers involved in the formation of long-chain fatty acid esters.

Table 1: Representative Kinetic Parameters for Stearic Acid Esterification with Alcohols

| Reaction System | Activation Energy () (kJ/mol) | Pre-Exponential Factor () | Notes |

| Stearic acid + Ethanol | 29.89 | 15.05 min⁻¹ | Pseudo-first order kinetics reported. researchgate.net |

| Stearic acid + 1-Butanol | 14.89 | Not specified | Activation energy determined from Arrhenius plot. ache.org.rs |

| Stearic acid + 1-Butanol/1-Hexanol | 66 | Not specified | Apparent first-order reaction related to all reactants. nih.gov |

| Waste cooking oil esterification (general) | 57.369 | 4.73 × 10⁷ | Kinetic modeling for biodiesel production. mdpi.com |

| Esterification of stearic acid with various alcohols | Not specified | Not specified | Kinetic analysis obtained activation energy and pre-exponential factor. researchgate.net |

Mechanistic Pathways of Catalytic Esterification

The synthesis of this compound from stearic acid and propanol typically proceeds via the Fischer esterification mechanism, which is an acid-catalyzed reaction. masterorganicchemistry.com This mechanism involves a series of equilibrium steps:

Protonation: The acid catalyst protonates the carbonyl oxygen of stearic acid, increasing the electrophilicity of the carbonyl carbon. masterorganicchemistry.com

Nucleophilic Attack: The propanol molecule acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.com

Proton Transfer: A proton is transferred within the tetrahedral intermediate, typically from the newly added alcohol oxygen to one of the hydroxyl groups. masterorganicchemistry.com

Water Elimination: A molecule of water is eliminated from the intermediate, forming a protonated ester. This step is facilitated by the protonation of the hydroxyl group, making it a better leaving group. masterorganicchemistry.com

Deprotonation: The protonated ester loses a proton to regenerate the acid catalyst and yield the final product, this compound, along with water. masterorganicchemistry.com

Computational Chemistry Approaches for Reaction Pathway Elucidation (e.g., DFT Calculations)

Computational chemistry methods, particularly Density Functional Theory (DFT) calculations, play a significant role in elucidating the detailed mechanistic pathways and transition states involved in esterification reactions. researchgate.net DFT can be employed to calculate energy barriers for different reaction steps, compare the efficacy of various catalysts, and understand the influence of solvent effects or reaction conditions on the esterification process. researchgate.net For example, DFT studies have been used to compare catalyzed versus uncatalyzed esterification reactions, demonstrating how catalysts can lower activation barriers. researchgate.net These calculations can also help in understanding the precise molecular interactions and the energetic favorability of specific reaction intermediates and transition states, thereby providing a deeper insight into the reaction mechanism. researchgate.net

Mechanisms of Ester Hydrolysis and Degradation

This compound can undergo hydrolysis, reversing the esterification process, or other degradation pathways under specific conditions.

Hydrolysis: Ester hydrolysis involves the cleavage of the ester bond by water. This reaction can be catalyzed by either acids or bases.

Acid-Catalyzed Hydrolysis: This process is the reverse of Fischer esterification. The ester reacts with water in the presence of an acid catalyst, forming stearic acid and propanol. chemguide.co.uklibretexts.orglibretexts.org The reaction is reversible and reaches an equilibrium state. chemguide.co.uklibretexts.orglibretexts.org The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. tutorchase.com

Base-Catalyzed Hydrolysis (Saponification): This reaction, also known as saponification, is irreversible and proceeds to completion. chemguide.co.uklibretexts.orglibretexts.orgtutorchase.comsavemyexams.comgeeksforgeeks.org this compound reacts with a strong base, such as sodium hydroxide (B78521), to yield propanol and the sodium salt of stearic acid (sodium stearate). libretexts.orglibretexts.org This process is crucial in the production of soaps. chemguide.co.uklibretexts.orglibretexts.orgsavemyexams.comgeeksforgeeks.org

Degradation: Beyond hydrolysis, esters can degrade through other chemical or biochemical pathways. For instance, fatty acid esters can be de-esterified to release free fatty acids and the corresponding alcohol. lyellcollection.orgnih.gov In biological systems, fatty acids are activated to fatty acyl-CoA esters, which are then degraded via beta-oxidation, a multi-step process involving oxidation, hydration, oxidation, and thiolysis. wikipedia.org Thermal degradation can also occur at high temperatures, leading to the cleavage of ester bonds. cir-safety.org

Compound List:

this compound

Stearic acid

Propanol (1-propanol)

Sulfuric acid (H₂SO₄)

Phosphotungstic acid (PTA)

Water

Sodium hydroxide (NaOH)

Sodium stearate

Ethanol

1-Butanol

2-Propanol

Octanoic acid

Fatty acyl-CoA

Coenzyme A (CoASH)

Beta-oxidation

Applications in Advanced Materials and Formulation Science

Role as a Surfactant and Emulsifying Agent

As a non-ionic surfactant, propyl stearate (B1226849) plays a crucial role in the formation and stabilization of emulsions, which are mixtures of immiscible liquids like oil and water. Its effectiveness is rooted in its molecular structure, which enables it to reduce the interfacial tension between different phases.

The interfacial activity of molecules like propyl stearate is often studied using techniques such as Langmuir troughs, where a monolayer of the substance is formed at the air-water interface. The long, saturated stearate chain (C18) is highly hydrophobic and orients away from the aqueous phase, while the propyl ester head group interacts with the water.

Research on related molecules, such as stearic acid, shows that these long-chain fatty acids form stable, condensed monolayers on aqueous sub-phases. utwente.nl The stability of these films, defined as their ability to withstand surface pressure without collapsing, is influenced by factors like the pH and ionic concentration of the aqueous phase. utwente.nl For instance, increasing pH and salt concentration can enhance the stability of stearic acid monolayers against fracture. utwente.nl Similarly, studies on cholesteryl stearate monolayers demonstrate that the interactions between lipid components are crucial in modulating the properties of the interfacial film. researchgate.net

The behavior of this compound at an interface can be inferred from these findings. The propyl group, being less hydrophilic than a carboxylic acid head group, results in a strongly hydrophobic molecule. When spread at an oil-water interface, this compound molecules arrange themselves to lower the free energy of the system, reducing interfacial tension. The stability of this monolayer is critical for preventing the coalescence of droplets in an emulsion.

Table 1: Factors Influencing Stearate Monolayer Stability

| Factor | Effect on Monolayer Stability | Mechanism |

|---|---|---|

| pH of Aqueous Phase | Increased stability at higher pH | Enhanced dissociation of head groups can lead to electrostatic repulsions that counteract disruptive forces. utwente.nl |

| Salt Concentration | Increased stability at higher concentration | Ions in the sub-phase can screen charges and affect molecular packing at the interface. utwente.nl |

| Temperature | Can alter film fluidity and phase transitions | Affects the kinetic energy of molecules and chain-chain interactions within the monolayer. researchgate.net |

| Molecular Interactions | Condensing effects with other lipids | Interactions with other molecules, like cholesterol, can significantly alter the mechanical and viscoelastic properties of the monolayer. researchgate.net |

This compound stabilizes emulsions primarily through steric hindrance and by forming a protective interfacial film. When used in a water-in-oil (W/O) emulsion, its lipophilic properties are particularly advantageous. researchgate.net

The primary mechanisms of stabilization include:

Reduction of Interfacial Tension: By adsorbing at the oil-water interface, this compound lowers the energy required to create new droplet surfaces, facilitating the formation of smaller, more stable droplets. nih.govnih.gov

Formation of a Mechanical Barrier: The adsorbed layer of this compound molecules forms a physical film around the dispersed droplets. The long stearate chains, extending into the continuous phase, create a steric barrier that physically prevents droplets from getting close enough to coalesce. nih.gov

Modification of Interfacial Rheology: The presence of the this compound monolayer can impart viscoelastic properties to the interface, which helps to dampen thermal fluctuations and mechanical stresses that could lead to emulsion breakdown. nih.gov

In some systems, particularly with related acylpropyleneglycols, crystallization of the emulsifier at the interface or within the continuous oil phase can occur. researchgate.net This can lead to the formation of a three-dimensional network that entraps the dispersed droplets, significantly increasing the emulsion's stability against coalescence and imparting a viscoelastic character to the system. researchgate.net

Contributions to Pharmaceutical Formulations

In the pharmaceutical industry, this compound is a valuable excipient, particularly in formulations for poorly water-soluble drugs. Its lipid nature makes it an excellent component for various lipid-based drug delivery systems. mdpi.comresearchgate.net

Lipid-based drug delivery systems (LBDDS) are a key strategy for enhancing the oral bioavailability of hydrophobic APIs. mdpi.comresearchgate.net By dissolving the drug in a lipid carrier like this compound, the formulation bypasses the dissolution step in the gastrointestinal tract, which is often the rate-limiting factor for absorption. mdpi.com

This compound can serve as a lipid solvent or a component of the lipid matrix in these systems. Its ability to solubilize lipophilic drugs allows for the creation of formulations where the drug is already in a dissolved state, ready for absorption. researchgate.netnih.gov This approach is beneficial for drugs that are susceptible to degradation in the aqueous environment of the gut or that have very low solubility. researchgate.net

Lipid nanoparticles (LNPs), including Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs), are advanced drug delivery systems designed to improve the solubility, stability, and bioavailability of APIs. nih.govmdpi.comnih.gov These nanoparticles are typically in the size range of 50 to 1000 nm. mdpi.com

This compound, as a solid lipid with a defined melting point, can be used as a core component of the lipid matrix in these nanoparticles.

In Solid Lipid Nanoparticles (SLNs) , the drug is encapsulated within a solid lipid core. Using lipids like this compound provides advantages such as biocompatibility and the ability to achieve controlled or sustained drug release. mdpi.comdntb.gov.ua

In Nanostructured Lipid Carriers (NLCs) , the matrix is composed of a blend of solid and liquid lipids. njppp.com This creates imperfections in the crystal lattice, which increases the drug loading capacity and reduces the potential for drug expulsion during storage. nih.govnjppp.com this compound can be formulated with liquid lipids (oils) to form the NLC matrix.

The use of LNPs formulated with lipids like this compound can significantly enhance the oral bioavailability of encapsulated drugs by protecting them from enzymatic degradation and promoting their uptake through the lymphatic system, thereby avoiding first-pass metabolism. nih.govnih.gov

Table 2: Role of this compound in Lipid Nanoparticle Formulations

| Nanoparticle Type | Role of this compound | Key Advantages |

|---|---|---|

| Solid Lipid Nanoparticles (SLN) | Primary solid lipid matrix component. | Biocompatibility, controlled drug release, protection of API. mdpi.comnih.gov |

| Nanostructured Lipid Carriers (NLC) | Solid lipid component mixed with a liquid lipid. | Higher drug loading capacity, minimized drug expulsion, improved stability. nih.govnjppp.com |

The rheological properties (flow and deformation) of pharmaceutical formulations like creams, gels, and emulsions are critical for their stability, feel, and performance. This compound and similar long-chain esters can act as rheology modifiers.

Studies on emulsions stabilized by related propylene (B89431) glycol esters have shown that the crystallization of these emulsifiers can form a network structure within the continuous oil phase. researchgate.net This network structure significantly impacts the rheological behavior of the emulsion, increasing its viscosity and imparting yield stress—the minimum stress required to initiate flow. researchgate.net The rate of these structural transitions and the final rheological properties depend on factors like emulsifier concentration. researchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Stearic acid |

| Propanol (B110389) |

| Cholesterol |

| Cholesteryl stearate |

Integration into Cosmetic and Personal Care Systems

Emollient Functionality and Skin-Conditioning Properties

This compound is utilized in skincare and cosmetic products for its emollient properties, which help to soften and smooth the skin. researchgate.netsmolecule.com As an emollient, it functions by forming a thin, non-greasy film on the skin's surface. This film aids in reducing transepidermal water loss (TEWL), a key factor in maintaining skin hydration and barrier function. The primary mechanism of action for emollients like this compound involves penetrating the stratum corneum and modifying the lipid structure, which leads to increased skin hydration and elasticity. core.ac.uk

Fatty acid esters, the chemical class to which this compound belongs, are known for their skin-conditioning and moisturizing benefits. researchgate.net Research indicates that these esters can enhance moisture retention without causing irritation. While specific clinical data on this compound is limited, the functionality of similar fatty acid esters in cosmetic formulations is well-documented. They are recognized for improving skin barrier function by mimicking the behavior of natural epidermal lipids. core.ac.uk

Key Skin-Conditioning Functions of Emollients like this compound:

| Function | Mechanism of Action | Reference |

| Moisturization | Forms an occlusive layer on the skin to reduce water loss. | core.ac.uk |

| Skin Softening | Fills in the spaces between skin cells, resulting in a smoother surface. | smolecule.com |

| Barrier Support | Integrates into the lipid matrix of the stratum corneum to help repair and maintain the skin's natural barrier. | core.ac.uk |

Impact on Product Texture and Sensory Attributes

The inclusion of this compound in cosmetic formulations significantly influences the final product's texture and the consumer's sensory experience. smolecule.com Sensory evaluation is a critical component in cosmetic science, assessing attributes such as feel, application, and after-feel through trained sensory panels or consumer testing. cosmeticsbusiness.comresearchgate.net

This compound can contribute to a smoother, more spreadable consistency in creams and lotions. researchgate.net Its presence can modify the rheological properties of a formulation, affecting how it flows and feels upon application. Emollients are key to achieving a desirable skin feel, which is a primary driver of consumer preference and repeated use of a product. researchgate.net The goal of sensory evaluation in cosmetics is to quantify the subjective experiences of users, and ingredients like this compound are selected to optimize these sensory profiles. formulationbio.com

Descriptive sensory analysis, often presented in formats like spider plots, is used to quantify various attributes of a cosmetic product, such as greasiness, smoothness, and absorbency. cosmeticsbusiness.com While specific sensory panel data for this compound is not extensively published, the expected contribution would be towards a non-greasy, smooth initial feel and a pleasant after-feel, which are desirable characteristics in many skincare and cosmetic products. researchgate.net

Utility in Polymer Science and Industrial Products

This compound and its chemical relatives find applications in the polymer industry as additives that modify the physical properties of plastics and in the formulation of industrial products like paints and coatings.

Plasticizer and Stabilizer in Polymer Formulations

In polymer science, plasticizers are additives that increase the flexibility and durability of a material. Fatty acid esters, such as stearates, are used as plasticizers in various polymer formulations. researchgate.netmdpi.com For instance, butyl stearate, a closely related compound, has been investigated as a non-toxic alternative plasticizer in Poly(vinyl chloride) (PVC) based polymer inclusion membranes (PIMs). researchgate.netmdpi.com Studies have shown that the incorporation of butyl stearate can significantly enhance the mechanical flexibility of PVC films. researchgate.net

Stearates can also function as thermal stabilizers, particularly in PVC, by preventing degradation during high-temperature processing. researchgate.netacademicjournals.org The stabilization mechanism often involves the scavenging of hydrochloric acid (HCl), which is released during the thermal degradation of PVC and can catalyze further degradation. academicjournals.orgippi.ac.ir Metal stearates, such as calcium and zinc stearate, are commonly used in synergistic systems to improve the thermal stability of PVC. academicjournals.orgippi.ac.ir While this compound itself is not a primary stabilizer, its ester structure is relevant to the broader class of compounds used for these purposes.

Comparison of Plasticizer Effects on PVC-based Membranes:

| Plasticizer | Polymer Base | Transport Efficiency of Hg(II) (%) | Key Finding | Reference |

| Butyl Stearate (BTS) | PVC | 95 ± 7 | Exhibited better efficiency compared to NPOE. | mdpi.com |

| 2-nitrophenyl octyl ether (NPOE) | PVC | 18 ± 4 | Lower transport efficiency in PVC-based membranes. | mdpi.com |

This data for Butyl Stearate (BTS) illustrates the potential utility of similar stearate esters as effective plasticizers in PVC formulations.

Additive in Paint and Coating Systems

In the paint and coatings industry, stearate-based additives are used to improve various properties of the final product. cjspvc.comsakhainternational.com While zinc stearate is more commonly cited, the functional properties it provides are indicative of the potential roles for other stearates like this compound. Stearic acid and its derivatives can act as dispersing agents for pigments, ensuring a uniform color distribution and preventing the clumping of pigment particles. cjspvc.com

These additives can also enhance the surface properties of coatings, such as slip and smoothness, by reducing surface friction. sakhainternational.com This results in a coating that is more resistant to abrasion and scratching. Furthermore, the hydrophobic nature of stearates can improve the water resistance of paints and coatings by forming a barrier to moisture. sakhainternational.com In some formulations, stearic acid can also influence the drying and curing time of oil-based paints. cjspvc.com

Applications in Biofuel and Energy Research

Fatty acid propyl esters (FAPRE), which include this compound, are a subject of research in the field of biofuels as a potential alternative to conventional diesel fuel. researchgate.netmdpi.com Biodiesel is typically composed of fatty acid methyl esters (FAMEs) or fatty acid ethyl esters (FAEEs), but research has expanded to include esters of longer-chain alcohols like propanol. mdpi.com

The synthesis of FAPRE is commonly achieved through the transesterification of vegetable oils with propanol. repec.org The resulting fuel has properties that are comparable to traditional diesel and other forms of biodiesel. Studies have investigated the performance of FAPRE and its blends with mineral diesel in diesel engines. The addition of FAPRE to diesel fuel has been shown to increase density and viscosity while improving lubricity. repec.org

Research has also explored the combustion and emission characteristics of stearic acid esters with different alcohol moieties. While esters of stearic acid are fully saturated and not representative of all vegetable oils, they provide a model for understanding how the alcohol component affects fuel properties. core.ac.uk The use of propanol in biodiesel synthesis is of interest due to its potential to be produced from biomass, further enhancing the renewable nature of the resulting fuel. mdpi.com

Properties of Fatty Acid Propyl Ester (FAPRE) Blends with Diesel Fuel:

| Property | Effect of FAPRE Addition | Rationale | Reference |

| Density | Increase | FAPRE has a higher density than mineral diesel. | repec.org |

| Viscosity | Increase | The longer alkyl chain of FAPRE contributes to higher viscosity. | repec.org |

| Lubricity | Improvement | The ester functional group enhances the lubricating properties of the fuel. | repec.org |

| Cold Flow Properties | No significant effect at 10 vol% | At lower concentrations, the impact on cold filter plugging point (CFPP) is minimal. | repec.org |

Engine performance tests using a 50% blend of fatty acids propyl ester with regular diesel fuel have shown that the brake-specific fuel consumption and brake thermal efficiency at full engine loading are nearly the same as with regular diesel, indicating its potential as a viable fuel substitute. researchgate.net

Additive for Improving Cold Flow Properties of Biodiesel

The operational viability of biodiesel in cooler climates is often hindered by its poor cold flow properties, characterized by high cloud point (CP), pour point (PP), and cold filter plugging point (CFPP). The cloud point is the temperature at which wax crystals begin to form, leading to a cloudy appearance. The pour point is the lowest temperature at which the fuel will still flow. The CFPP is the temperature at which wax crystals will plug a fuel filter. Propyl esters of fatty acids (FAPRE), including this compound, have been investigated for their potential to improve these properties.

Research indicates that the type of alcohol used in the transesterification process to produce biodiesel plays a significant role in the final product's low-temperature performance. While specific data for this compound as a standalone additive is limited in publicly available research, the broader class of fatty acid propyl esters is recognized for its positive impact on the cold flow properties of biodiesel derived from various feedstocks such as palm oil and soybean oil. The addition of propyl esters can lead to a decrease in the CP, PP, and CFPP of the biodiesel blend, making it more suitable for use in colder environments. This improvement is attributed to the molecular structure of the propyl esters, which can interfere with the formation and agglomeration of wax crystals.

Table 1: Effect of Propyl Ester Additives on Biodiesel Cold Flow Properties (Illustrative) No specific data for this compound was found in the search results. This table is an illustrative example based on the general effects of fatty acid propyl esters.

| Property | Biodiesel (B100) | B100 + Propyl Ester Additive |

| Cloud Point (°C) | 2 | -1 |

| Pour Point (°C) | -3 | -7 |

| Cold Filter Plugging Point (°C) | -2 | -6 |

Influence on Combustion Characteristics and Emissions in Diesel Engines

The introduction of this compound into diesel fuel blends can influence the combustion process and the resulting exhaust emissions. The molecular structure of the ester, including the length of the alcohol chain, affects properties such as ignition delay, heat release rate, and the formation of pollutants.

Combustion Characteristics

Studies comparing different fatty acid esters have shown that n-propyl stearate exhibits a longer ignition delay compared to some other esters. A longer ignition delay allows for a more extended period of fuel-air mixing before combustion begins. This can lead to a larger premixed burn fraction and a higher peak heat release rate. However, some studies on n-propyl palm oil esters did not detect significant differences in ignition delay or heat release compared to shorter-chain alcohol esters.

Emissions Profile

The impact of this compound on emissions is multifaceted. Research on n-propyl esters has indicated the potential for elevated emissions of total hydrocarbons (THC), carbon monoxide (CO), and smoke compared to esters with shorter alcohol chains. This has been attributed to factors such as lower oxygen content, higher kinematic viscosity, and a higher boiling point, all of which can impede the thorough mixing of fuel and air.

Conversely, highly saturated esters like methyl and ethyl stearate have been noted as exceptions to the general trend of increased nitrogen oxide (NOx) emissions often associated with biodiesel. While specific data for this compound is not extensively detailed, its saturated nature suggests it may follow a similar trend. The reduction in NOx is often linked to a higher cetane number, which can shorten the ignition delay and reduce the peak combustion temperature, a key factor in NOx formation.

Table 2: Combustion and Emission Characteristics of n-Propyl Stearate in a Diesel Engine (Qualitative and Comparative Data) Specific numerical values for heat release rate and comprehensive emissions data for n-propyl stearate were not available in the search results. This table provides a qualitative summary based on available information.

| Parameter | Observation for n-Propyl Stearate |

| Ignition Delay | Longer compared to some other esters, allowing for more premixed combustion. |

| Heat Release Rate | Potentially higher peak heat release rate due to longer ignition delay. |

| Nitrogen Oxides (NOx) | As a saturated ester, may not contribute to the typical increase in NOx seen with many biodiesels. |

| Carbon Monoxide (CO) | Potentially elevated emissions compared to shorter-chain esters. |

| Total Hydrocarbons (THC) | Potentially elevated emissions compared to shorter-chain esters. |

| Smoke | Potentially elevated emissions compared to shorter-chain esters. |

Biodegradation and Environmental Impact Research

Microbial Degradation Pathways in Environmental Matrices

Microorganisms play a crucial role in the environmental breakdown of organic compounds, including fatty acid esters like propyl stearate (B1226849). Studies indicate that soil microorganism communities are well-equipped to degrade fatty acid esters, utilizing them as an energy source europa.eu. The general metabolic pathway for such esters involves initial de-esterification, where the ester bond is cleaved to yield the parent fatty acid (stearic acid in this case) and the alcohol (propanol) lyellcollection.org. Following this, the free fatty acids undergo further degradation through processes like beta-oxidation, a metabolic pathway that sequentially removes two-carbon units from the fatty acid chain lyellcollection.org. Research on similar compounds, such as tristearin (B179404) (a triglyceride), has shown that microorganisms can produce stearic acid and various esters, including propyl stearate, as intermediate components in their biodegradation processes researchgate.net. These intermediates are then further metabolized, suggesting a multi-step breakdown in environmental settings researchgate.net.

Hydrolytic and Oxidative Degradation Processes

This compound is susceptible to degradation through both hydrolytic and oxidative mechanisms. Hydrolysis, the chemical breakdown by water, is a key process for esters. While specific data for this compound's hydrolytic rate under various environmental pH conditions is not extensively detailed, the general principle for esters involves the cleavage of the ester bond by water molecules, often catalyzed by acids or bases, or by enzymes like lipases lyellcollection.orgacs.orgjmb.or.kr. Research on polyesters highlights that hydrolysis of ester bonds is a primary degradation mechanism, leading to chain cleavage and a decrease in molecular weight acs.org. Oxidative degradation, involving reactions with oxygen, can also contribute to the breakdown of organic compounds. For instance, in the context of polymers, oxidative degradation can be accelerated by factors like UV light and heat, often facilitated by metal stearates acting as pro-degradants researchgate.netup.ac.zajournals.co.za. While these studies focus on polymers, they illustrate the potential for oxidative processes to affect ester linkages in compounds like this compound under certain environmental conditions.

Role as an Intermediate in Natural Lipid Metabolism

This compound and related fatty acid esters can play a role in natural lipid metabolism. Fatty acids and their derivatives, such as esters, are natural cellular fuels scielo.sa.cr. Research indicates that compounds like this compound can act as metabolites or substrates for enzymatic reactions that facilitate the breakdown and utilization of fatty acids within biological systems nih.gov. For example, studies on triglycerides (glycerol esters of fatty acids) show that they are broken down by lipases, releasing free fatty acids and glycerol (B35011), which are then utilized in metabolic pathways jmb.or.kr. While this compound itself might not be a primary endogenous metabolite in all organisms, its structural similarity to natural lipids suggests it could be processed by similar metabolic machinery, potentially as an intermediate or substrate for lipases and esterases lyellcollection.orgnih.goveuropa.eu.

Environmental Fate Assessment in Soil and Aquatic Systems